molecular formula C17H14N4O3S B1677604 N106

N106

货号: B1677604
分子量: 354.4 g/mol
InChI 键: FBCSWQRNKAYAGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N106 是一种新型的小分子激动剂,它可以激活肌浆网钙 ATP 酶 (SERCA2a) 的 SUMO 化修饰。该化合物直接激活 SUMO 活化酶 E1 连接酶,并触发 SERCA2a 的内在 SUMO 化修饰。 它在动物模型中展现出作为治疗心力衰竭的潜在策略,因为它可以改善心肌细胞的收缩性能,增强心室功能 .

科学研究应用

N106 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在医学领域,this compound 正在被研究用于治疗心力衰竭,因为它可以改善心肌细胞的收缩性能,增强心室功能。在生物学领域,它被用于研究 SUMO 化修饰的机制及其对蛋白质功能的影响。 在化学领域,this compound 是一种工具,用于研究 SUMO 活化酶的激活及其在细胞过程中的作用 .

作用机制

N106 通过直接激活 SUMO 活化酶 E1 连接酶来发挥作用。这种激活会触发 SERCA2a 的 SUMO 化修饰,SERCA2a 是一种负责心肌细胞中钙处理的关键蛋白。SERCA2a 的 SUMO 化修饰会增强其活性,从而改善钙的再摄取,提高心肌细胞的收缩能力。 这种机制有助于抵消心力衰竭中观察到的钙循环受损,从而改善心脏功能 .

安全和危害

The safety and hazards associated with benzothiazole and oxadiazole derivatives can vary widely depending on their structure. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

未来方向

The future research directions in the field of benzothiazole and oxadiazole derivatives could involve the synthesis of new derivatives with improved pharmacological properties, the exploration of their mechanisms of action, and the development of safer and more effective drugs .

准备方法

在现有的文献中,N106 的合成路线和反应条件没有详细描述该化合物通常以固体形式提供,可以在实验中用二甲基亚砜 (DMSO) 溶解 .

化学反应分析

N106 会经历多种类型的化学反应,主要涉及它对 SUMO 活化酶 E1 连接酶的激活。这种激活会导致 SERCA2a 的 SUMO 化修饰,而 SERCA2a 是一种调节心肌细胞中钙循环的关键泵。 该反应产生的主要产物是 SUMO 化修饰的 SERCA2a,它可以增强钙的再摄取,改善心脏功能 .

相似化合物的比较

N106 独特之处在于它能够激活 SUMO 活化酶 E1 连接酶,并触发 SERCA2a 的 SUMO 化修饰。类似的化合物包括其他靶向 SUMO 化修饰途径的小分子,例如 N6。 在动物心力衰竭模型中,this compound 在改善心脏功能方面显示出优越的疗效 .

属性

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSWQRNKAYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?

A1: Research indicates that both N-linked glycosylation sites, N18 and this compound, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []

Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and this compound?

A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []

Q3: What is the role of the csnthis compound gene in Nocardioides sp. This compound?

A3: The csnthis compound gene in Nocardioides sp. This compound encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []

Q4: What is the significance of the csnthis compound gene in relation to other chitosanase genes?

A4: The csnthis compound gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. This compound as the third known member of the glycosyl hydrolase family 46. []

Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?

A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []

Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?

A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]

Q7: What is the role of specific amino acid residues in the function of the WER protein?

A7: Key residues like K55, this compound, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]

Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?

A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。